Yp537

Description

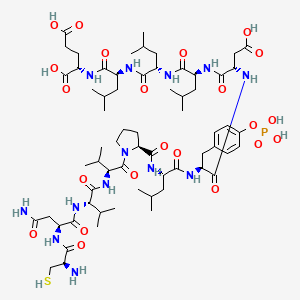

Structure

2D Structure

Properties

Molecular Formula |

C64H104N13O22PS |

|---|---|

Molecular Weight |

1470.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |

InChI Key |

NIBQNOUHTFWWCZ-UUPYPVMGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Yp537: A Targeted Disruptor of Estrogen Receptor Dimerization

For Immediate Release

ROCHESTER, NY – A significant body of research elucidates the mechanism of Yp537, a synthetic phosphotyrosyl peptide, as a potent and specific inhibitor of the human estrogen receptor (ER). By mimicking a key phosphorylated residue on the receptor, this compound effectively blocks the requisite dimerization of ER monomers, a critical step in the pathway of estrogen-mediated gene transcription. This in-depth guide provides a technical overview of this compound's mechanism of action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Abstract

The this compound peptide is a powerful tool for studying estrogen receptor signaling and a potential lead compound for therapeutic development. Its mechanism hinges on the competitive inhibition of the ER dimerization process. This is achieved by mimicking the phosphorylated tyrosine-537 (pY537) residue of the ER, which is crucial for the formation of a stable, transcriptionally active dimer. This compound binds to a putative SH2-like domain on the ER, preventing the intermolecular association of two receptor monomers. This disruption of dimerization consequently abrogates the receptor's ability to bind to estrogen response elements (EREs) in the DNA, thereby halting downstream gene expression. The inhibitory action of this compound is highly specific to the estrogen receptor and is dependent on its phosphorylation state.

Signaling Pathway and Mechanism of Action

The canonical estrogen signaling pathway begins with the binding of estrogen to the ER in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization. The ER dimer then translocates to the nucleus, where it binds to EREs on the DNA, recruiting co-activator proteins and initiating the transcription of target genes.

This compound intervenes at the crucial dimerization step. The peptide, a synthetic analog of the C-terminal region of the ER containing the phosphotyrosine at position 537, competitively binds to a region on another ER monomer that would normally interact with the endogenous pY537. This binding event physically obstructs the formation of the ER dimer.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of estrogen receptor signaling.

Quantitative Data Summary

The inhibitory effect of this compound on the formation of the human estrogen receptor-estrogen response element (hER-ERE) complex has been demonstrated to be concentration-dependent.

| Compound | Assay | Target | Effective Concentration | Result | Citation |

| This compound | Gel Mobility Shift Assay | hER-ERE complex formation | 5-50 µM | Complete abolishment of the hER-ERE complex. | [1][2] |

| Y537 (non-phosphorylated) | Gel Mobility Shift Assay | hER-ERE complex formation | Not specified | No inhibition observed. | [2] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Gel Mobility Shift Assay (EMSA)

This assay is used to detect the binding of the estrogen receptor to an estrogen response element and to assess the inhibitory effect of this compound on this interaction.

Experimental Workflow

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

-

Preparation of Radiolabeled ERE Probe: A double-stranded oligonucleotide containing the consensus ERE sequence is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled probe is purified from unincorporated nucleotides.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following in order: binding buffer (e.g., 10 mM Tris-HCl, pH 7.5; 50 mM KCl; 1 mM DTT; 5% glycerol), a source of human estrogen receptor (e.g., purified recombinant hER or nuclear extract from MCF-7 cells), and poly(dI-dC) as a non-specific competitor.

-

For inhibition experiments, add this compound or the non-phosphorylated control peptide (Y537) to the reaction mixture at varying concentrations (e.g., 5 µM to 50 µM) and pre-incubate with the hER for 15-30 minutes at room temperature.

-

Add the ³²P-labeled ERE probe to initiate the binding reaction.

-

Incubate the reaction mixture for 20-30 minutes at room temperature.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel (e.g., 4-6% acrylamide in 0.5x TBE buffer).

-

Perform electrophoresis at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Detection:

-

Dry the gel under vacuum.

-

Expose the dried gel to X-ray film or a phosphorimager screen.

-

-

Analysis: The formation of a slower-migrating "shifted" band indicates the formation of the hER-ERE complex. The inhibition of this complex formation in the presence of this compound is quantified by densitometry.

Size-Exclusion Chromatography (SEC)

This technique is employed to demonstrate that this compound causes the dissociation of the ER dimer into its monomeric form.

Experimental Workflow

Caption: Workflow for Size-Exclusion Chromatography (SEC) analysis.

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified human estrogen receptor in a suitable buffer (e.g., phosphate-buffered saline).

-

In separate tubes, incubate the hER solution with either this compound, the control Y537 peptide, or buffer alone for a specified period (e.g., 1 hour) at 4°C.

-

-

Chromatography:

-

Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with the appropriate running buffer.

-

Calibrate the column using protein standards of known molecular weights to create a standard curve of elution volume versus log(molecular weight).

-

Inject the prepared hER samples onto the equilibrated column.

-

Elute the proteins with the running buffer at a constant flow rate.

-

-

Detection and Analysis:

-

Monitor the protein elution profile by measuring the absorbance at 280 nm.

-

Compare the elution profiles of the different samples. A shift in the elution peak to a larger elution volume in the presence of this compound indicates a decrease in the apparent molecular weight of the hER, consistent with the dissociation of the dimer into monomers. The molecular weights of the species in the peaks can be estimated from the calibration curve.

-

Conclusion

This compound represents a highly specific inhibitor of the estrogen receptor that functions by a novel mechanism of blocking receptor dimerization. The experimental evidence, primarily from gel mobility shift assays and size-exclusion chromatography, strongly supports a model where this compound mimics the endogenous phosphotyrosine-537 to disrupt the formation of the transcriptionally active ER dimer. This detailed understanding of its mechanism of action provides a solid foundation for its use as a research tool and for the potential design of new anti-estrogen therapies that do not target the ligand-binding domain. Further research into the downstream effects of this compound on specific gene expression profiles and cellular proliferation will be crucial in fully characterizing its therapeutic potential.

References

The Discovery and Development of Rezatapopt (PC14586): A First-in-Class p53 Y220C Reactivator

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, and its inactivation through mutation is a hallmark of over half of all human cancers. The TP53 Y220C mutation, one of the most common p53 mutations, results in a conformationally unstable protein with diminished tumor-suppressive function.[1][2][3][4] This whitepaper provides a comprehensive technical overview of the discovery and development of rezatapopt (PC14586), a first-in-class, orally bioavailable small molecule designed to selectively reactivate the p53 Y220C mutant protein.[1][5][6] We will delve into the mechanism of action, preclinical and clinical data, and the experimental protocols that have defined the development of this promising new therapeutic agent.

Introduction: The Challenge of Targeting Mutant p53

The p53 protein, often termed the "guardian of the genome," functions as a transcription factor that orchestrates cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[7][8] Its activation can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of damaged cells.[9] Mutations in the TP53 gene are highly prevalent in cancer, with the majority being missense mutations in the DNA-binding domain.[1][3] These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also confer new oncogenic functions.[10]

The p53 Y220C mutation, which accounts for approximately 1.8% of all TP53 mutations, creates a unique druggable crevice on the surface of the protein, leading to thermodynamic instability and subsequent denaturation.[1][5][10] This structural vulnerability presented a unique opportunity for the rational design of a small molecule that could stabilize the mutant protein and restore its wild-type conformation and function.[8] Rezatapopt (PC14586) emerged from these efforts as a potent and selective reactivator of the p53 Y220C mutant.[1][5]

Mechanism of Action of Rezatapopt

Rezatapopt is designed to specifically bind to the surface crevice created by the Y220C mutation in the p53 protein.[5][8] This binding event stabilizes the protein in its wild-type conformation, thereby restoring its DNA-binding and transcriptional activities.[1][6] The reactivated p53 can then induce the expression of its target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis in cancer cells harboring the p53 Y220C mutation.[11][12] Preclinical studies have demonstrated that rezatapopt selectively induces p53-dependent transcriptional activity in Y220C mutant cells, with no effect on wild-type p53 cells.[12][13]

Signaling Pathway of p53 Reactivation by Rezatapopt

Caption: p53 signaling pathway and the mechanism of Rezatapopt action.

Quantitative Data Summary

The following tables summarize the key quantitative data for rezatapopt from preclinical and clinical studies.

Table 1: Preclinical Activity of Rezatapopt

| Parameter | Value | Cell Line / Model | Reference |

| Binding Affinity (Kd) | ~2.5 nM | Recombinant p53 Y220C protein | [12] |

| DNA Binding Enhancement (SC150) | 9 nM | Recombinant p53 Y220C protein | [3][14] |

| In Vitro Potency (IC50) | 0.23 - 1.8 µM | Various p53 Y220C mutant human cell lines | [12] |

| In Vitro Potency (IC50) | 504 nM | NUGC-3 (gastric cancer) | [14] |

| In Vivo Efficacy | ~80% tumor regression | NUGC-3 xenograft model (100 mg/kg daily) | [12] |

| In Vivo Efficacy | Complete tumor cure in 80% of mice | Syngeneic xenograft model (100 mg/kg) | [12] |

Table 2: Clinical Efficacy of Rezatapopt (PYNNACLE Study - Phase 1/2)

| Parameter | Value | Patient Population | Reference |

| Recommended Phase 2 Dose (RP2D) | 2000 mg QD | Advanced solid tumors with TP53 Y220C | [15][16] |

| Overall Response Rate (ORR) at RP2D | 46.2% | TP53 Y220C and KRAS WT tumors (n=13) | [15] |

| Overall Response Rate (ORR) - Phase 1 | 33.3% | KRAS WT tumors (n=36) | [15] |

| Median Duration of Response - Phase 1 | 7 months | KRAS WT tumors | [15][17] |

| Overall Response Rate (ORR) - Phase 2 Interim | 33% | All evaluable patients (n=97) | |

| ORR in Ovarian Cancer - Phase 2 Interim | 43% | Evaluable patients (n=44) | |

| Median Duration of Response - Phase 2 Interim | 6.2 months | All evaluable patients |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the development of rezatapopt.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for p53 DNA Binding

This assay was developed to assess the in vitro potency of p53 Y220C reactivators by measuring the enhancement of DNA binding.[1]

Objective: To quantify the ability of a compound to restore the DNA-binding function of the p53 Y220C mutant protein.

Materials:

-

Recombinant His-tagged p53 Y220C DNA binding domain

-

Biotin-labeled consensus DNA oligonucleotide

-

Allophycocyanin (APC)-conjugated anti-His-tag antibody

-

Europium (Eu)-conjugated streptavidin

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Test compounds (e.g., rezatapopt)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the recombinant p53 Y220C protein and the biotinylated DNA probe.

-

Add the test compound dilutions to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for compound binding and p53 conformational change.

-

Add the APC-conjugated anti-His-tag antibody and Eu-conjugated streptavidin to the wells.

-

Incubate for a further period (e.g., 30 minutes) to allow for antibody and streptavidin binding.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the Eu-APC pair.

-

The FRET signal is generated when the Eu-donor and APC-acceptor are in close proximity, which occurs when the p53 protein is bound to the DNA.

-

Calculate the substrate concentration required to increase DNA binding by 1.5-fold (SC150) by plotting the FRET signal against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NUGC-3, BxPC-3)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (e.g., rezatapopt)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 5 days).[11]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for p53 Target Gene Expression

This technique is used to detect and quantify the expression of specific proteins, such as p21 and MDM2, which are downstream targets of p53.[11]

Objective: To confirm the reactivation of p53 transcriptional activity by measuring the upregulation of its target proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p21, anti-MDM2, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., actin) to determine the relative protein expression levels.

Discovery and Development Workflow

The discovery of rezatapopt followed a structured drug discovery and development process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pipeline | rezatapopt | PMV Pharma [pmvpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are p53 Y220C activators and how do they work? [synapse.patsnap.com]

- 9. The Role of Targeting p53 Signaling Pathway in Cancer Therapy - Creative Diagnostics [creative-diagnostics.com]

- 10. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Rezatapopt (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. PMV Pharmaceuticals Updated PC14586 Phase 1 Data Demonstrated Anti-Tumor Activity Across Multiple Solid Tumor Types With a TP53 Y220C Mutation | Nasdaq [nasdaq.com]

The Dual Facets of Yp537: A Technical Guide to a Putative Anti-Estrogen Agent and the Pivotal Role of the ERα Y537 Residue in Endocrine Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a critical driver in the majority of breast cancers and a primary target for endocrine therapies. These therapies, which include selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor degraders (SERDs) like fulvestrant, have significantly improved patient outcomes. However, the development of therapeutic resistance remains a major clinical challenge. This resistance is frequently driven by mutations in the ESR1 gene itself, particularly within its ligand-binding domain.

This technical guide delves into two interconnected topics centered around the designation "Yp537". First, it examines the compound This compound , described as an anti-estrogen agent that inhibits estrogen receptor dimerization. Second, and more extensively, it provides an in-depth analysis of the Tyrosine 537 (Y537) residue of the estrogen receptor alpha. Mutations at this specific site are now understood to be a key mechanism of acquired resistance to anti-estrogen therapies, leading to constitutively active receptors that no longer depend on estrogen for their pro-tumorigenic signaling. Understanding the molecular consequences of Y537 mutations is paramount for the development of next-generation anti-estrogen agents.

The Compound this compound: An Estrogen Receptor Dimerization Inhibitor

The compound designated this compound is commercially available and described as an inhibitor of the human estrogen receptor (ER) that functions by blocking receptor dimerization.[1][2] Dimerization is a prerequisite for the stable binding of the estrogen receptor to its target DNA sequences (Estrogen Response Elements, or EREs) in the promoters of target genes, a critical step in initiating gene transcription. By preventing this dimerization, this compound is purported to act as an anti-estrogen agent.

As of this writing, detailed peer-reviewed studies characterizing the specific binding kinetics, in vivo efficacy, and full off-target profile of this compound are not extensively available in the public domain. Its utility, therefore, is primarily positioned as a research tool for studying the effects of ER dimerization blockade.

The Tyrosine 537 Residue of ERα: A Hotspot for Resistance Mutations

The Tyrosine 537 (Y537) residue is located in helix 12 of the ligand-binding domain of ERα. This region is crucial for the conformational changes that occur upon ligand binding, which in turn regulate the receptor's transcriptional activity. In its wild-type, unliganded state, helix 12 is positioned in a way that prevents the binding of coactivator proteins. The binding of an agonist, like estradiol, induces a conformational shift that repositions helix 12, creating a surface for coactivator recruitment and subsequent gene activation.

Mechanism of Action of Y537 Mutations

Somatic mutations at the Y537 position of the ESR1 gene are frequently detected in metastatic, endocrine therapy-resistant breast cancers.[3] The most common substitutions are to serine (Y537S), asparagine (Y537N), or cysteine (Y537C).[4] These mutations result in a receptor that is constitutively active, meaning it can activate gene transcription even in the absence of its natural ligand, estrogen.[5]

The primary mechanism for this ligand-independent activity is the stabilization of the agonist-bound-like conformation of the receptor.[5][6] For instance, the Y537S mutation allows for the formation of a new hydrogen bond that stabilizes helix 12 in the active position, mimicking the effect of estradiol binding.[7] This leads to ligand-independent binding of coactivators and the continuous transcription of ERα target genes that drive cell proliferation.[6][8] Consequently, therapies aimed at reducing estrogen levels (like aromatase inhibitors) or competing with estrogen for binding (like tamoxifen) become ineffective.

Quantitative Data on ERα Y537 Mutations

The study of Y537 mutations has generated quantitative data that illuminate their biochemical properties and their impact on drug sensitivity.

| ERα Variant | Ligand | Binding Affinity (Ka, nM⁻¹) | Relative Transcriptional Activity (Estrogen-Independent) | Reference |

| Wild-Type | Estradiol | 2.2 ± 0.2 | Low | [9][10] |

| Y537F | Estradiol | 3.9 ± 0.5 | 70-75% of Wild-Type with Estradiol | [11] |

| Y537S | Estradiol | 2.8 ± 0.4 | High | [9][10] |

| Y537E | Estradiol | 0.2 ± 0.1 | - | [9][10] |

| Cell Line | ERα Status | Drug | IC₅₀ Fold Change vs. Wild-Type | Reference |

| MCF-7 | Y537S Knock-in | Palbociclib | 2.7-fold increase | [12] |

| MCF-7 (Estrogen-deprived) | Y537S Knock-in | Palbociclib | 46.9-fold increase | [12] |

| MCF-7 | Y537S Knock-in | Fulvestrant | Increased Resistance | [4] |

Signaling Pathways

The canonical and mutated ERα signaling pathways are depicted below.

Experimental Protocols

Luciferase Reporter Assay for ERα Transcriptional Activity

This protocol is designed to quantify the transcriptional activity of wild-type and mutant ERα in response to various ligands.

a. Cell Culture and Transfection:

-

Culture human breast cancer cells (e.g., MCF-7, which are ERα-positive) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 3 days to deplete endogenous hormones.

-

Co-transfect cells using a lipid-based transfection reagent with:

-

An expression vector for wild-type or Y537S mutant ERα.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (e.g., pGL3-ERE-luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

b. Ligand Treatment:

-

24 hours post-transfection, treat the cells with the vehicle (e.g., DMSO), estradiol (e.g., 10 nM), an anti-estrogen (e.g., 4-hydroxytamoxifen or fulvestrant at various concentrations), or the compound of interest (e.g., this compound).

c. Luciferase Assay:

-

After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the data as fold induction relative to the vehicle-treated control.

Cell Proliferation Assay (e.g., Crystal Violet Assay)

This protocol assesses the effect of ERα status and anti-estrogen treatment on cell growth.

a. Cell Seeding:

-

Seed ERα wild-type and Y537S-mutant cell lines (e.g., CRISPR-engineered MCF-7 cells) in 96-well plates at a low density in hormone-depleted medium.

b. Treatment:

-

After 24 hours, treat the cells with a dose range of an anti-estrogen (e.g., fulvestrant) or vehicle.

c. Incubation:

-

Incubate the cells for 5-7 days, allowing for multiple cell divisions.

d. Staining and Quantification:

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash away excess stain with water and allow the plates to dry.

-

Solubilize the stain with 10% acetic acid or methanol.

-

Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

-

Plot the absorbance values against the drug concentration and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ERα/PR crosstalk is altered in the context of the ERα Y537S mutation and contributes to endocrine therapy-resistant tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome engineering for estrogen receptor mutations reveals differential responses to anti-estrogens and new prognostic gene signatures for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a novel small molecule degrader of wild type and mutant estrogen receptors using DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutations of tyrosine 537 in the human estrogen receptor-alpha selectively alter the receptor's affinity for estradiol and the kinetics of the interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Function of estrogen receptor tyrosine 537 in hormone binding, DNA binding, and transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ESR1 Y537S and D538G mutations drive resistance to CDK4/6 inhibitors in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Yp537 TFA: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action as an Estrogen Receptor Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yp537 TFA, a synthetic phosphotyrosyl peptide that functions as a potent inhibitor of the human estrogen receptor (ER). By blocking the crucial dimerization step of the receptor, this compound TFA presents a targeted mechanism for antagonizing estrogen-mediated signaling pathways, a key area of research in oncology and endocrinology. This document details its chemical structure, physicochemical properties, and the experimental basis for its mode of action.

Chemical Structure and Physicochemical Properties

This compound TFA is a dodecapeptide with a phosphorylated tyrosine residue, supplied as a trifluoroacetate (TFA) salt. The presence of the phosphotyrosine is critical for its biological activity.

Table 1: Chemical and Physical Properties of this compound TFA

| Property | Value | Source |

| Peptide Sequence | Cys-Asn-Val-Val-Pro-Leu-Tyr(PO3H2)-Asp-Leu-Leu-Leu-Glu | [1] |

| Synonyms | Anti-estrogen TFA | [1] |

| Molecular Formula | C66H105F3N13O24PS | [2][3] |

| Molecular Weight | 1584.65 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | 9.09 mg/mL (5.74 mM) in water (requires sonication and pH adjustment to 8 with NaOH) | [2] |

| Storage | Store at -20°C | [2] |

Biological Activity and Mechanism of Action

This compound TFA is an inhibitor of the estrogen receptor, a ligand-activated transcription factor that plays a critical role in the development and progression of certain types of breast cancer. The primary mechanism of action of this compound TFA is the inhibition of the dimerization of the human estrogen receptor.[1][5] This dimerization is an essential prerequisite for the receptor to bind to estrogen response elements (EREs) in the DNA and initiate the transcription of target genes.

Experimental evidence indicates that this compound TFA, at concentrations between 5 and 50 μM, effectively abolishes the formation of the human estrogen receptor-estrogen response element (hER-ERE) complex.[1] It is proposed that this compound TFA achieves this by binding to a domain on the estrogen receptor that shares homology with SH2 (Src homology 2) domains, thereby interfering with the phosphopeptide-mediated coupling between ER monomers.[1] Notably, this compound TFA does not inhibit the formation of the STAT1-serum-induced element complex, suggesting a degree of specificity in its action.[1]

The following diagram illustrates the proposed mechanism of action of this compound TFA in inhibiting estrogen receptor signaling.

Caption: Inhibition of Estrogen Receptor Dimerization by this compound TFA.

Experimental Protocols

The biological activity of this compound TFA was primarily characterized by an electrophoretic mobility shift assay (EMSA) to assess the formation of the hER-ERE complex. While the original publication by Arnold et al. (1995) provides the most detailed account, a generalized protocol based on the available information is outlined below.

Table 2: Generalized Protocol for Electrophoretic Mobility Shift Assay (EMSA) for hER-ERE Complex Formation

| Step | Procedure |

| 1. Reagents | - Purified human estrogen receptor (hER) - Radiolabeled double-stranded oligonucleotide probe containing the estrogen response element (ERE) - this compound TFA stock solution - Binding buffer (e.g., containing Tris-HCl, KCl, DTT, glycerol) - Non-specific competitor DNA (e.g., poly(dI-dC)) |

| 2. Binding Reaction | 1. In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and varying concentrations of this compound TFA (e.g., 5-50 μM) or vehicle control. 2. Add purified hER to the mixture and incubate for a specified time (e.g., 20 minutes) on ice to allow for potential inhibitor binding. 3. Add the radiolabeled ERE probe to the reaction mixture. 4. Incubate for an additional period (e.g., 20 minutes) at room temperature to allow for the formation of the hER-ERE complex. |

| 3. Electrophoresis | 1. Load the reaction mixtures onto a non-denaturing polyacrylamide gel. 2. Perform electrophoresis at a constant voltage until the dye front has migrated a sufficient distance. |

| 4. Detection | 1. Dry the gel. 2. Expose the dried gel to X-ray film or a phosphorimager screen. 3. Develop the film or scan the screen to visualize the radiolabeled DNA-protein complexes. |

| 5. Analysis | The presence of a shifted band corresponding to the hER-ERE complex is indicative of binding. A dose-dependent decrease in the intensity of this shifted band in the presence of this compound TFA demonstrates its inhibitory activity on complex formation. |

Disclaimer: This is a generalized protocol and should be optimized for specific experimental conditions. The original publication should be consulted for precise details.

The following workflow diagram illustrates the key steps in the EMSA protocol.

Caption: Key steps in the EMSA protocol for assessing hER-ERE binding.

Conclusion

This compound TFA is a valuable research tool for studying estrogen receptor signaling. Its well-defined chemical structure and specific mechanism of action as an inhibitor of ER dimerization make it a potent antagonist of estrogen-mediated gene transcription. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working in related fields. Further investigation into the structural basis of its interaction with the estrogen receptor could provide insights for the design of novel therapeutics targeting ER-positive cancers.

References

A Technical Guide to the Role of the Estrogen Receptor Y537 Residue in Modulating hER-ERE Complex Formation and Driving Endocrine Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

The tyrosine 537 (Y537) residue of the human estrogen receptor alpha (hERα) is a critical nexus in the regulation of the receptor's transcriptional activity. While not an inhibitor, the Y537 residue, when mutated, becomes a key driver of endocrine resistance in ER-positive breast cancer. These mutations, such as Y537S and Y537F, result in a constitutively active receptor that can form a complex with the Estrogen Response Element (ERE) on DNA in a ligand-independent manner. This guide provides an in-depth analysis of the molecular mechanisms by which Y537 mutations bypass the canonical estrogen-dependent activation pathway, quantitative data on the altered biophysical properties of these mutant receptors, detailed experimental protocols for their characterization, and visual diagrams of the associated signaling pathways and experimental workflows. Understanding the role of the Y537 residue is paramount for the development of next-generation therapeutics aimed at overcoming endocrine-resistant breast cancer.

Molecular Mechanism of Y537 Mutations: Bypassing Ligand-Dependent Activation

The human estrogen receptor is a ligand-activated transcription factor.[1] In its canonical pathway, binding of estradiol (E2) induces a conformational change in the receptor, promoting dimerization, nuclear translocation, and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) within the promoters of target genes.[2] This leads to the recruitment of coactivator proteins and initiation of transcription.

The Y537 residue is located in helix 12 of the hERα ligand-binding domain, a region crucial for the conformational changes that distinguish between agonist and antagonist states.[3] Mutations at this position, particularly Y537S and D538G, which account for a significant portion of acquired resistance mutations, stabilize the active conformation of the receptor, even in the absence of an activating ligand like estradiol.[4] This leads to constitutive, ligand-independent receptor activity.[4]

Phosphorylation of the wild-type Y537 residue by kinases such as c-Src has also been shown to play a role in modulating receptor activity and stability.[3] Src-mediated phosphorylation at Y537 can enhance the binding of the ubiquitin ligase E6-AP, leading to receptor ubiquitylation, transcriptional activation, and subsequent degradation.[3] The Y537F mutant, which cannot be phosphorylated, demonstrates altered estradiol binding kinetics and reduced receptor stability.[1]

Quantitative Comparison of Wild-Type vs. Y537 Mutant hERα

Mutations at the Y537 residue significantly alter the biophysical properties of the hERα. The following table summarizes key quantitative data comparing the wild-type receptor to its common mutants.

| Parameter | Wild-Type (WT) hERα | Y537S Mutant hERα | Y537F Mutant hERα | Y537E Mutant hERα | D538G Mutant hERα |

| Estradiol (E2) Affinity (Kd) | ~0.26 nM[4] | ~1.43 nM[4] | Similar to WT[5] | Reduced 10-fold (Ka = 0.2 nM⁻¹)[5] | ~1.30 nM[4] |

| Estradiol Binding Cooperativity (nH) | 1.7-1.9[5] | 1.7-1.9[5] | 1.7-1.9[5] | 1.7-1.9[5] | Not specified |

| Transcriptional Activity (Yeast) | 100% | Not specified | 70-75% of WT[1] | Not specified | Not specified |

| E2 Dissociation Kinetics | Biphasic[1][5] | Biphasic[5] | Monophasic[1] | Biphasic[5] | Not specified |

| Half-life of Slow E2 Dissociation | ~118 min[5] | ~96.5 min[5] | Not applicable | ~122 min[5] | Not specified |

Key Experimental Methodologies

The characterization of Y537 mutant hERα relies on a suite of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.

Site-Directed Mutagenesis and Expression Vector Preparation

-

Objective: To introduce specific point mutations (e.g., Y537S, Y537F) into the ESR1 gene encoding hERα.

-

Protocol:

-

Start with a mammalian expression vector containing the full-length wild-type human ESR1 cDNA.

-

Design complementary oligonucleotide primers containing the desired mutation at the Y537 codon.

-

Use a high-fidelity DNA polymerase for a PCR-based method (e.g., QuikChange Site-Directed Mutagenesis Kit) to amplify the entire plasmid, incorporating the mutagenic primers.

-

Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Isolate the plasmid DNA and verify the mutation via Sanger sequencing.

-

Generation of Stable Mutant Cell Lines

-

Objective: To create breast cancer cell lines (e.g., MCF-7, T47D) that stably express the Y537 mutant hERα for functional studies.

-

Protocol:

-

Culture ER-positive breast cancer cells in appropriate media (e.g., DMEM with 10% FBS).

-

Transfect the cells with the expression vector containing the Y537 mutant ESR1 gene using a suitable transfection reagent (e.g., Lipofectamine). The vector should also contain a selectable marker (e.g., neomycin resistance).

-

After 48-72 hours, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.

-

Maintain the cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies form.

-

Isolate individual colonies and expand them into clonal cell lines.

-

Confirm the expression of the mutant hERα protein via Western blotting and verify its functional consequences (e.g., ligand-independent proliferation).

-

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd) of estradiol and other ligands for the wild-type and Y537 mutant receptors.

-

Protocol:

-

Prepare whole-cell extracts or purified receptor protein from cells expressing either WT or mutant hERα.

-

Incubate a constant amount of protein with increasing concentrations of a radiolabeled ligand (e.g., [³H]estradiol).

-

For each concentration, prepare a parallel reaction with an excess of unlabeled ligand to determine non-specific binding.

-

After incubation to equilibrium, separate the bound from unbound radioligand (e.g., using a hydroxylapatite filter).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot specific binding versus ligand concentration and use Scatchard analysis or non-linear regression to calculate the Kd and Bmax.

-

ERE-Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of WT and Y537 mutant hERα.

-

Protocol:

-

Co-transfect cells (e.g., HEK293T or MCF-7) with three plasmids:

-

An expression vector for WT or Y537 mutant hERα.

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the Estrogen Response Element (ERE).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

-

-

After transfection, culture the cells in phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Treat the cells with vehicle (e.g., ethanol), estradiol (E2), or anti-estrogens (e.g., 4-hydroxytamoxifen, fulvestrant) for 18-24 hours.

-

Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.

-

Normalize the ERE-luciferase activity to the control reporter activity. Compare the ligand-independent (vehicle-treated) activity of the mutant to the WT receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key concepts and methodologies discussed.

Figure 1: Signaling pathways of WT vs. Y537S mutant hERα activation.

Figure 2: Experimental workflow for ChIP-seq analysis of hERα binding.

Implications for Drug Development

The constitutive activity of Y537 mutant hERα presents a significant challenge for conventional endocrine therapies. Aromatase inhibitors, which block estrogen production, are ineffective because the mutant receptor does not require estrogen for its activity. Similarly, selective estrogen receptor modulators (SERMs) like tamoxifen may have reduced efficacy.

This has spurred the development of new therapeutic strategies:

-

Selective Estrogen Receptor Degraders (SERDs): Compounds like fulvestrant, which not only block receptor activity but also promote its degradation, are a key strategy. However, resistance to first-generation SERDs can still occur.

-

Next-Generation SERDs and SERMs: Novel oral SERDs and SERMs are being developed with improved bioavailability and efficacy against mutant receptors.

-

Targeting Coactivators: Since mutant receptors still rely on coactivators for transcriptional activity, developing inhibitors that block the interaction between hERα and its coregulators is a promising avenue.

-

Combination Therapies: Combining SERDs with inhibitors of other signaling pathways, such as CDK4/6 inhibitors, has shown promise in overcoming resistance.[6]

References

- 1. Function of estrogen receptor tyrosine 537 in hormone binding, DNA binding, and transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ERα Phosphorylation at Y537 by Src Triggers E6-AP-ERα Binding, ERα Ubiquitylation, Promoter Occupancy, and Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations of tyrosine 537 in the human estrogen receptor-alpha selectively alter the receptor's affinity for estradiol and the kinetics of the interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination of fulvestrant and chemotherapy in ESR1 Y537S mutant breast cancer cells and potential synergy mechanism related to p53 wildtype. - ASCO [asco.org]

Investigating SH2-like Domain Binding: A Methodological Guide

Disclaimer: The protein "Yp537" could not be specifically identified in the current scientific literature. Therefore, this document provides a generalized, in-depth technical guide for investigating the binding of a hypothetical SH2-like domain, using established principles and methodologies for SH2 domain characterization. Researchers and drug development professionals can adapt these protocols and frameworks for their specific protein of interest.

Introduction to SH2 Domains

Src Homology 2 (SH2) domains are conserved protein modules of approximately 100 amino acids that play pivotal roles in cellular signal transduction.[1] Their primary function is to recognize and bind to specific phosphotyrosine (pTyr) motifs within other proteins.[1][2] This interaction is a cornerstone of signaling pathways that control cell growth, differentiation, and metabolism. Dysregulation of SH2 domain-mediated interactions has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1][3]

An SH2 domain typically consists of a central anti-parallel β-sheet flanked by two α-helices. The binding specificity for a particular pTyr-containing peptide is determined by the amino acid sequence C-terminal to the phosphotyrosine, which interacts with a hydrophobic pocket on the SH2 domain surface.[1]

Quantitative Analysis of SH2-like Domain Binding

Quantifying the binding affinity and kinetics of an SH2-like domain to its putative phosphopeptide ligands is crucial for understanding its biological function. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed for this purpose.

Table 1: Hypothetical Binding Affinities of a this compound SH2-like Domain to Various Phosphopeptides

| Phosphopeptide Ligand | Sequence | Dissociation Constant (KD) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) |

| pTyr-Peptide 1 | GAD(pY)ENPQF | 150 nM | 1.2 x 105 | 1.8 x 10-2 |

| pTyr-Peptide 2 | EEE(pY)VFYLA | 800 nM | 5.5 x 104 | 4.4 x 10-2 |

| pTyr-Peptide 3 | KST(pY)AWVRT | 2.5 µM | 2.1 x 104 | 5.3 x 10-2 |

| Unphosphorylated Peptide 1 | GADYENPQF | No Binding Detected | - | - |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

Methodology:

-

Immobilization of the SH2-like Domain:

-

Recombinantly express and purify the SH2-like domain of the protein of interest with an appropriate tag (e.g., His-tag, GST-tag).

-

Covalently immobilize the purified SH2-like domain onto a CM5 sensor chip via amine coupling. Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the SH2-like domain solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. Deactivate any remaining active esters with 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the synthetic phosphopeptide ligands in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Inject the phosphopeptide solutions over the immobilized SH2-like domain surface at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between different peptide injections using a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference cell signal from the active cell signal to obtain sensorgrams.

-

Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Methodology:

-

Sample Preparation:

-

Dialyze the purified SH2-like domain and the synthetic phosphopeptide ligand into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize buffer mismatch effects.

-

Concentrate the SH2-like domain to a suitable concentration (e.g., 20-50 µM) and place it in the sample cell of the calorimeter.

-

Prepare the phosphopeptide ligand at a concentration 10-15 times that of the protein and load it into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-5 µL) of the phosphopeptide ligand into the sample cell containing the SH2-like domain, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KA = 1/KD), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(KA) = ΔH - TΔS.

-

Signaling Pathways and Experimental Workflows

Visualizing the proposed signaling context and the experimental approach can aid in understanding the biological relevance of the SH2-like domain binding.

Caption: Hypothetical signaling pathway involving a this compound SH2-like domain.

Caption: Experimental workflow for investigating SH2-like domain binding.

References

Preliminary Efficacy of Yp537: A Novel MEK1/2 Kinase Inhibitor

Version: 1.0

Abstract: This document outlines the preliminary preclinical efficacy of Yp537, a novel, potent, and selective small molecule inhibitor of mitogen-activated protein kinase kinase (MEK1/2). Dysregulation of the RAS/RAF/MEK/ERK signaling cascade is a hallmark of many human cancers, making it a critical pathway for therapeutic intervention. This compound demonstrates significant anti-proliferative activity in various cancer cell lines harboring BRAF and KRAS mutations and shows substantial tumor growth inhibition in in-vivo xenograft models. This whitepaper presents the initial in-vitro and in-vivo data, details the experimental protocols used for this evaluation, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

The MAPK/ERK signaling pathway is a pivotal intracellular cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival. Genetic alterations, particularly activating mutations in BRAF and KRAS, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and oncogenesis. This compound is a rationally designed ATP-competitive inhibitor targeting the MEK1 and MEK2 kinases, the central nodes of this pathway. By inhibiting MEK1/2, this compound aims to block downstream signaling to ERK1/2, thereby arresting the cell cycle and inducing apoptosis in cancer cells dependent on this pathway.

Quantitative Data Summary

The efficacy of this compound was evaluated through a series of in-vitro and in-vivo experiments. The quantitative results are summarized below.

Table 1: In-Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified MEK1 and MEK2 enzymes.

| Target Kinase | This compound IC50 (nM) |

| MEK1 | 1.5 |

| MEK2 | 2.1 |

Table 2: Cell-Based Anti-Proliferative Activity

This table shows the half-maximal effective concentration (EC50) of this compound in reducing cell viability across a panel of human cancer cell lines with known driver mutations.

| Cell Line | Cancer Type | Genotype | This compound EC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.2 |

| HT-29 | Colorectal Cancer | BRAF V600E | 12.5 |

| HCT116 | Colorectal Cancer | KRAS G13D | 25.1 |

| Panc-1 | Pancreatic Cancer | KRAS G12D | 48.7 |

| MCF-7 | Breast Cancer | WT BRAF/KRAS | > 1000 |

Table 3: In-Vivo Efficacy in A375 Xenograft Model

This table summarizes the tumor growth inhibition (TGI) in an A375 melanoma xenograft mouse model following 21 days of oral administration of this compound.

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1542 ± 185 | - |

| This compound | 10 | 786 ± 95 | 49 |

| This compound | 25 | 355 ± 52 | 77 |

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the MEK1/2 kinases, which are central components of the MAPK/ERK signaling pathway. The diagram below illustrates the canonical pathway and the specific point of intervention by this compound.

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MEK1/2 In-Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against MEK1 and MEK2.

-

Protocol: Recombinant human MEK1 and MEK2 enzymes were assayed using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. Kinase reactions were performed in 384-well plates. A serial dilution of this compound (0.1 nM to 100 µM) was pre-incubated with the MEK enzyme for 20 minutes at room temperature. The reaction was initiated by adding ATP and a ULight™-labeled ERK1 substrate. The reaction was allowed to proceed for 60 minutes and then terminated by adding EDTA. The phosphorylation of the substrate was detected by adding a Europium-labeled anti-phospho-ERK1 antibody. The TR-FRET signal was read on a plate reader. Data were normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the EC50 of this compound in cancer cell lines.

-

Protocol: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours. After the incubation period, cell viability was assessed using the CellTiter 96® AQueous One Solution Reagent (MTS). The absorbance at 490 nm was measured using a microplate reader. Results were expressed as a percentage of the vehicle-treated control, and EC50 values were determined by non-linear regression analysis.

Murine Xenograft Model

-

Objective: To evaluate the in-vivo anti-tumor efficacy of this compound.

-

Protocol: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A375 melanoma cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and this compound (25 mg/kg). This compound was formulated in 0.5% methylcellulose / 0.2% Tween 80 and administered orally once daily (QD) for 21 consecutive days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Experimental Workflow Visualization

The workflow for the in-vivo xenograft study is depicted below, outlining the major steps from cell implantation to data analysis.

Caption: Workflow for the A375 melanoma xenograft efficacy study.

Conclusion and Future Directions

The preliminary data presented in this whitepaper strongly suggest that this compound is a potent and selective inhibitor of the MAPK/ERK pathway with significant anti-tumor activity in preclinical models of BRAF and KRAS mutant cancers. The compound demonstrates nanomolar potency against its target kinases and corresponding cancer cell lines, along with robust dose-dependent efficacy in an in-vivo setting.

Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, formal toxicology assessments, and evaluation in additional patient-derived xenograft (PDX) models to further validate its therapeutic potential before advancing to clinical trials.

The Impact of Histone Deacetylase Inhibitors on Gene Expression: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the effects of Histone Deacetylase (HDAC) inhibitors on gene expression, with a focus on the well-characterized inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. Due to the lack of public scientific literature on a specific "Yp537 inhibitor," this document provides a comprehensive analysis of a relevant and extensively studied class of compounds that modulate gene expression.

Introduction to HDAC Inhibitors and Gene Regulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting the activity of HDACs, HDAC inhibitors cause an accumulation of acetylated histones, resulting in a more open chromatin conformation that allows for the transcription of previously silenced genes.[1] This mechanism underlies their potential as therapeutic agents, particularly in oncology.[2][3]

HDAC inhibitors have been shown to induce growth suppression, apoptosis, and differentiation in cancer cells.[2][3] Their effects on gene expression are bidirectional, with the ability to both activate and repress a significant number of genes.[3] The specific genes affected and the cellular outcomes are dependent on the cell type, the specific HDAC inhibitor used, and the dosage.[2][3]

Quantitative Effects of SAHA on Gene Expression

Treatment of cancer cell lines with SAHA leads to significant changes in the expression of a subset of genes, estimated to be between 0.5% and 20% of the total expressed genes.[3] These alterations in gene expression are fundamental to the anti-tumor effects of HDAC inhibitors.

Below is a summary of representative quantitative data on gene expression changes induced by SAHA in various cancer cell lines.

| Cell Line | Gene | Fold Change (mRNA) | Protein Level Change | Time Point | SAHA Concentration | Reference |

| T24 Bladder Carcinoma | p21WAF1 | Up to 9-fold increase | Increase | 24h | Not Specified | [1] |

| HaCaT (Keratinocyte) | mutant p53 | Decrease | Decrease | 24h | 0.25 - 4 µM | [2] |

| SW480 (Colon Carcinoma) | mutant p53 | Decrease | Decrease | 24h | Not Specified | [2] |

| Renca (Renal Cell Carcinoma) | p53 | ~50% decrease | Decrease | 48h | 1.5 µM | [4] |

Signaling Pathways Modulated by HDAC Inhibitors

The effects of HDAC inhibitors on gene expression are mediated through complex signaling pathways. One of the key pathways involves the tumor suppressor protein p53. In some contexts, HDAC inhibitors can lead to the acetylation and activation of wild-type p53, promoting cell cycle arrest and apoptosis. Conversely, in cells with mutant p53, HDAC inhibitors can lead to its destabilization and downregulation.[2]

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HaCaT and SW480 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

HDAC Inhibitor Treatment: Cells are seeded at a density of 1 x 10^6 cells per 100-mm dish. After 24 hours, the medium is replaced with fresh medium containing the desired concentration of SAHA (e.g., 0.25–4 µM) or vehicle control (e.g., DMSO). Cells are then incubated for the specified time period (e.g., 24 hours).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Real-time PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p53, p21, acetylated histones) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

HDAC inhibitors represent a significant class of therapeutic agents that modulate gene expression through epigenetic mechanisms. Their ability to alter the transcription of a wide array of genes, including those involved in cell cycle control and apoptosis, underscores their clinical potential in oncology and other diseases. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced effects of these compounds on gene expression and to further elucidate their mechanisms of action. A thorough understanding of the transcriptional changes induced by HDAC inhibitors is critical for the development of more effective and targeted therapeutic strategies.

References

- 1. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors dysregulate DNA repair proteins and antagonize metastasis-associated processes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Specificity of Yp537 for Estrogen Receptors: A Technical Overview

An In-depth Examination of a Putative Estrogen Receptor Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The primary challenge in providing a comprehensive technical guide on Yp537 is the notable absence of primary scientific literature detailing its development and biological evaluation. Commercial listings provide a CAS Number (166664-90-0) and a general mechanism of action—inhibition of ER dimerization.[1] However, critical data points required for a thorough scientific assessment, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) for ERα and ERβ, remain undisclosed.

This lack of data necessitates a broader examination of the methodologies and signaling pathways relevant to the proposed mechanism of this compound. Understanding these general principles is crucial for any researcher considering the use of this or similar compounds.

The Critical Role of Estrogen Receptor Dimerization

Estrogen receptors are ligand-activated transcription factors that mediate the physiological effects of estrogens. Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization. This dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. Inhibition of dimerization is a key strategy for disrupting ER signaling.

General Experimental Protocols for Characterizing ER Dimerization Inhibitors

While specific protocols for this compound are unavailable, the following standard assays are fundamental for characterizing any compound purported to inhibit ER dimerization.

Receptor Binding Assays

These assays are essential to determine if a compound directly interacts with the estrogen receptor and to quantify its binding affinity.

-

Principle: A radiolabeled estrogen, such as [³H]-estradiol, is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radiolabeled ligand is measured.

-

Methodology:

-

Preparation of Receptor: Purified recombinant human ERα or ERβ protein is used.

-

Incubation: The receptor, radiolabeled estradiol, and a range of concentrations of the test compound are incubated to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Techniques like filtration through glass fiber filters are used to separate the receptor-ligand complexes from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 value, which is then converted to a binding affinity constant (Ki).

-

Dimerization Assays

These assays directly assess the ability of a compound to interfere with the formation of ER dimers.

-

Co-immunoprecipitation (Co-IP):

-

Principle: Two differently tagged versions of the estrogen receptor (e.g., FLAG-tagged ER and HA-tagged ER) are co-expressed in cells. An antibody against one tag is used to pull down that receptor, and the presence of the second receptor in the precipitate is detected by western blotting. A dimerization inhibitor would reduce the amount of the co-precipitated receptor.

-

Workflow:

Co-immunoprecipitation workflow.

-

-

Förster Resonance Energy Transfer (FRET):

-

Principle: Two ER molecules are tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP). If the receptors dimerize, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. A dimerization inhibitor will disrupt this signal.

-

Reporter Gene Assays

These assays measure the functional consequence of ER inhibition on gene transcription.

-

Principle: Cells are co-transfected with an expression vector for the estrogen receptor and a reporter plasmid containing an ERE upstream of a reporter gene (e.g., luciferase). In the presence of an estrogen, the ER will activate the transcription of the reporter gene. An inhibitor will reduce the reporter gene activity.

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa) is co-transfected with the ER and ERE-luciferase plasmids.

-

Treatment: Cells are treated with an estrogen (e.g., 17β-estradiol) and varying concentrations of the test compound.

-

Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The results are used to determine the EC50 or IC50 of the compound's effect on ER-mediated transcription.

-

Signaling Pathways and Logical Relationships

The inhibition of ER dimerization by a compound like this compound would theoretically block all downstream signaling pathways activated by the estrogen receptor.

The Confounding Factor: Tyrosine 537 (Y537) of the Estrogen Receptor

It is crucial to distinguish the compound this compound from the extensively studied Tyrosine 537 (Y537) residue of the estrogen receptor alpha (ERα). The Y537 position is located in the ligand-binding domain of ERα and plays a critical role in receptor function. Phosphorylation of this residue has been associated with poor clinical outcomes in breast cancer.[2] Furthermore, mutations at this site, such as Y537S, are a known mechanism of acquired resistance to endocrine therapies. These mutations can lead to a constitutively active receptor that signals in the absence of estrogen.

The development of new drugs targeting these mutant forms of ERα is a major focus of current research. It is possible that the name "this compound" is a misnomer or a shorthand that has caused confusion with the Y537 mutational site. Researchers should be cautious and verify the identity and purity of any compound marketed as "this compound".

Conclusion

While this compound is commercially available as an estrogen receptor dimerization inhibitor, the lack of robust, publicly available scientific data makes a thorough technical evaluation challenging. The experimental protocols and signaling pathways described in this guide provide a framework for how such a compound would be characterized and its mechanism of action understood. Given the potential for confusion with the well-documented Y537 residue of ERα, it is imperative for researchers to critically evaluate the available information and, if possible, conduct independent validation of the compound's activity. A deeper understanding of this compound's specificity and mechanism awaits dedicated scientific investigation and publication.

References

Methodological & Application

Application Notes and Protocols for Studying the Y537S Mutation in Breast Cancer Cell Lines

Introduction

Endocrine therapy is a cornerstone for the treatment of estrogen receptor-alpha positive (ERα+) breast cancer. However, a significant clinical challenge is the development of resistance to these therapies. One of the key mechanisms of acquired resistance is the emergence of mutations in the ligand-binding domain of the ERα gene (ESR1). The Y537S mutation is one of the most frequently detected ESR1 mutations in metastatic ERα+ breast cancer.[1] This mutation leads to a constitutively active receptor, driving tumor growth and progression even in the absence of estrogen.[2] These application notes provide a guide for researchers studying the Y537S mutation in breast cancer cell lines, focusing on its impact on signaling pathways and the tumor microenvironment.

Key Concepts

-

Endocrine Resistance: The Y537S mutation is a critical driver of resistance to endocrine therapies like aromatase inhibitors.[3]

-

Tumor Microenvironment (TME): Breast cancer cells with the Y537S mutation can influence the surrounding TME, for instance, by promoting the conversion of normal fibroblasts into cancer-associated fibroblasts (CAFs).[2]

-

Signaling Pathways: The Y537S mutation has been shown to activate signaling pathways such as YAP1 and IGF-1R, which contribute to increased cell proliferation, growth, migration, and invasion.[2]

Quantitative Data Summary

The following tables summarize potential quantitative data that could be generated from the experiments described in these application notes. These are representative tables and the actual results may vary depending on the specific experimental conditions.

Table 1: Proliferation of Parental vs. Y537S-Mutant Breast Cancer Cells

| Cell Line | Condition | Relative Proliferation Rate (%) |

| MCF-7 Parental | Standard Culture | 100 ± 5 |

| MCF-7 Y537S | Standard Culture | 150 ± 8[2] |

| MCF-7 Parental | Co-culture with CAFs | 120 ± 6 |

| MCF-7 Y537S | Co-culture with CAFs | 200 ± 10[2] |

Table 2: IC50 Values for Fulvestrant in Combination with Chemotherapy

| Cell Line | Treatment | IC50 (nM) |

| MCF-7 (p53 WT) | Fulvestrant | 10.2 ± 1.5 |

| MCF-7 Y537S (p53 WT) | Fulvestrant | 25.8 ± 2.1 |

| MCF-7 (p53 WT) | Fulvestrant + Doxorubicin | 5.1 ± 0.8 |

| MCF-7 Y537S (p53 WT) | Fulvestrant + Doxorubicin | 12.5 ± 1.3[3][4] |

| T47D (p53 mutant) | Fulvestrant | 15.5 ± 1.9 |

| T47D Y537S (p53 mutant) | Fulvestrant | 30.1 ± 2.5 |

| T47D (p53 mutant) | Fulvestrant + Doxorubicin | 14.9 ± 1.7 |

| T47D Y537S (p53 mutant) | Fulvestrant + Doxorubicin | 29.5 ± 2.2[3][4] |

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of the Y537S mutation.

1. Cell Culture of Y537S-Mutant and Parental Breast Cancer Cell Lines

-

Objective: To maintain and propagate parental and Y537S-mutant breast cancer cell lines (e.g., MCF-7) for downstream experiments.

-

Materials:

-

Parental and Y537S-mutant MCF-7 or T47D cells

-

DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Thaw frozen cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO2.

-

For subculturing, wash the cells with PBS when they reach 80-90% confluency.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete medium and centrifuge.

-

Resuspend the cell pellet and seed new flasks at the desired density.

-

2. Cell Viability Assay (MTS/MTT Assay)

-

Objective: To assess the effect of treatments on the proliferation and viability of Y537S-mutant and parental cells.

-

Materials:

-

Parental and Y537S-mutant cells

-

96-well plates

-

Complete medium

-

MTS or MTT reagent

-

Microplate reader

-

-

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with the desired compounds (e.g., fulvestrant, chemotherapy agents) at various concentrations. Include untreated controls.

-

Incubate for the desired time period (e.g., 72 hours).[5]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

-

3. Western Blotting

-

Objective: To analyze the expression levels of proteins in key signaling pathways (e.g., YAP1, IGF-1R, Akt).

-

Materials:

-

Parental and Y537S-mutant cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP1, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-